2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Overview
Description
“2-methyl-1-(4-piperidinyl)-1H-benzimidazole” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key synthetic medicinal block for drug construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
DNA Binding and Staining
Hoechst 33258, a derivative of 2-methyl-1-(4-piperidinyl)-1H-benzimidazole, is widely used as a fluorescent DNA stain, binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its derivatives are utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Beyond staining, Hoechst analogues have applications as radioprotectors and topoisomerase inhibitors, offering a basis for drug design and molecular biology research (Issar & Kakkar, 2013).
Antifungal and Antihelminthic Applications
Benzimidazoles, including this compound analogues, act as specific inhibitors of microtubule assembly, binding to tubulin. These compounds have found extensive use in agriculture and veterinary medicine as fungicides and anthelmintic drugs, and they are under experimental use in cancer chemotherapy. Research has focused on their mode of action and potential applications, leading to insights that could inform the development of new therapeutics (Davidse, 1986).
Catalysis and Chemical Synthesis
The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds showcases the versatility of benzimidazole derivatives in catalysis and synthesis. These compounds, including this compound analogues, are studied for their spectroscopic properties, magnetic characteristics, and biological and electrochemical activities. This research identifies gaps and suggests new avenues for the investigation of unknown analogues, potentially enhancing the scope of benzimidazole in chemical synthesis and applications (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Design
Benzimidazole derivatives, including mannich bases of this compound, play a crucial role in medicinal chemistry due to their broad pharmacological activities. These derivatives have been explored for their antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties. The Mannich reaction is highlighted for its versatility in organic synthesis, allowing for the creation of N-methyl derivatives and a variety of drug molecules, indicating the significant medicinal potential of these compounds (Vasuki et al., 2021).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , suggesting a wide range of possible interactions with biological targets.
Biochemical Pathways
Piperidine derivatives are known to be utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
Compounds with a piperidine moiety show a wide variety of biological activities .
Safety and Hazards
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery .
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJYFRCGHVCIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260748 | |
Record name | 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-81-0 | |
Record name | 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79098-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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